2-Chloro-4-(2-hydroxyphenyl)benzoic acid
Overview
Description
2-Chloro-4-(2-hydroxyphenyl)benzoic acid is an organic compound with the molecular formula C13H9ClO3. It is also known by its IUPAC name, 3-chloro-2’-hydroxy [1,1’-biphenyl]-4-carboxylic acid . This compound is characterized by the presence of a chloro group, a hydroxy group, and a carboxylic acid group attached to a biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(2-hydroxyphenyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with enzymes involved in the synthesis of aromatic amino acids, such as phenylalanine, tyrosine, and tryptophan . These interactions can lead to changes in the levels of these amino acids and their downstream metabolites.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes and inhibit their activity, leading to alterations in metabolic pathways . It can also interact with transcription factors and other regulatory proteins, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to changes in its activity and effects . Long-term exposure to the compound can result in alterations in cellular function and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . Studies have shown that there is a threshold dose above which the compound can cause significant changes in cellular function and metabolism. High doses of the compound can lead to toxicity and adverse effects on various organs and tissues.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the synthesis and degradation of aromatic amino acids . The compound can affect metabolic flux and the levels of metabolites in these pathways. For example, it can inhibit the activity of enzymes involved in the synthesis of phenylalanine, tyrosine, and tryptophan, leading to changes in the levels of these amino acids and their downstream metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . It can also bind to specific proteins, which can influence its localization and accumulation within cells and tissues.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity and function. The compound can be targeted to specific organelles through post-translational modifications and targeting signals . Its localization can influence its interactions with biomolecules and its effects on cellular function.
Preparation Methods
The synthesis of 2-Chloro-4-(2-hydroxyphenyl)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with chloroform in the presence of a base such as sodium hydroxide or potassium hydroxide, and a catalyst like a palladium catalyst. This reaction leads to the formation of the desired compound through a series of steps that include chlorination and subsequent hydrolysis.
Chemical Reactions Analysis
2-Chloro-4-(2-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as ammonia or diphenylphosphide.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Chloro-4-(2-hydroxyphenyl)benzoic acid is utilized in various scientific research fields:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-hydroxyphenyl)benzoic acid involves its interaction with specific proteins in the body. It binds to these proteins, altering their structure and function. This can lead to various physiological effects, depending on the proteins affected. For example, if the compound interacts with proteins involved in the immune system, it can modulate the body’s ability to fight infections and diseases.
Comparison with Similar Compounds
2-Chloro-4-(2-hydroxyphenyl)benzoic acid can be compared with similar compounds such as:
4-Chloro-2-(4-hydroxyphenyl)benzoic acid: This compound has a similar structure but differs in the position of the hydroxy group.
2-Hydroxy-4-(trifluoromethyl)benzoic acid: This compound contains a trifluoromethyl group instead of a chloro group, which significantly alters its chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications in various fields.
Properties
IUPAC Name |
2-chloro-4-(2-hydroxyphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-11-7-8(5-6-10(11)13(16)17)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFMDQISUTYLFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688682 | |
Record name | 3-Chloro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261938-18-4 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-2′-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261938-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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